4-(2H-tetrazol-5-yl)pyridin-3-amine
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Overview
Description
4-(2H-tetrazol-5-yl)pyridin-3-amine is a heterocyclic compound that features both a pyridine ring and a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-tetrazol-5-yl)pyridin-3-amine typically involves the cycloaddition of sodium azide with a nitrile precursor in the presence of a catalyst such as zinc chloride. This reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2H-tetrazol-5-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable leaving group.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
4-(2H-tetrazol-5-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, including energetic materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2H-tetrazol-5-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
5-(2H-tetrazol-5-yl)pyridin-2-amine: Similar structure but with the tetrazole ring attached at a different position on the pyridine ring.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
3-azido-4-(2H-tetrazol-5-yl)furazan: A compound with both tetrazole and furazan rings, used in energetic materials.
Uniqueness: 4-(2H-tetrazol-5-yl)pyridin-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88128-95-4 |
---|---|
Molecular Formula |
C6H6N6 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-(2H-tetrazol-5-yl)pyridin-3-amine |
InChI |
InChI=1S/C6H6N6/c7-5-3-8-2-1-4(5)6-9-11-12-10-6/h1-3H,7H2,(H,9,10,11,12) |
InChI Key |
AANSFKJNCROLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NNN=N2)N |
Origin of Product |
United States |
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